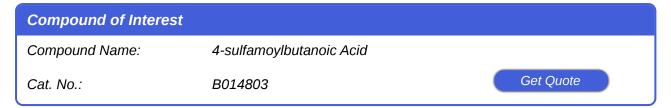




physicochemical properties of 4sulfamoylbenzoic acid for researchers

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An In-depth Technical Guide to the Physicochemical Properties of 4-Sulfamoylbenzoic Acid for Researchers

This guide provides a comprehensive overview of the core physicochemical properties of 4-sulfamoylbenzoic acid, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and visual diagrams to support laboratory work and theoretical understanding.

Chemical Identity and Structure

4-Sulfamoylbenzoic acid, also known as carzenide, is an organic compound featuring both a carboxylic acid and a sulfonamide functional group attached to a benzene ring.[1][2] Its structure plays a crucial role in its chemical and biological activities.

Table 1: Chemical Identifiers



Identifier	Value
IUPAC Name	4-sulfamoylbenzoic acid
CAS Number	138-41-0[3]
Molecular Formula	C7H7NO4S[3]
Molecular Weight	201.20 g/mol [3]
SMILES	C1=CC(=CC=C1C(=O)O)S(=O)(=O)N[4]
InChI	InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)[4]

Physicochemical Properties

The physicochemical properties of 4-sulfamoylbenzoic acid are critical for its handling, formulation, and mechanism of action in biological systems. These properties are summarized in the table below.

Table 2: Physicochemical Data of 4-Sulfamoylbenzoic Acid

Property	Value
Melting Point	285-295 °C[5]
Boiling Point	449.0 ± 47.0 °C (Predicted)[5]
Water Solubility	453 mg/L at 25 °C[5]
рКа	3.50 at 25 °C[5]
logP (XLogP3)	0.5[4]
Appearance	White to off-white crystalline powder[1][6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 4sulfamoylbenzoic acid are provided below. These protocols are based on standard laboratory



techniques and can be adapted for specific experimental conditions.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a highpurity compound.

Protocol:

- Sample Preparation: Finely powder a small amount of 4-sulfamoylbenzoic acid.[7]
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[8] Gently tap the sealed bottom of the tube on a hard surface to pack the sample to a height of 2-3 mm.[7][8]
- Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
- Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point of 285 °C. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.[8]
- Observation: Record the temperature at which the first drop of liquid appears (the beginning
 of melting) and the temperature at which the entire sample becomes a clear liquid (the end
 of melting). This range is the melting point of the sample.[8]

Boiling Point Determination (for high-boiling solids)

While 4-sulfamoylbenzoic acid is a solid at room temperature, its predicted boiling point is high. The following is a general method for determining the boiling point of high-boiling organic compounds.

Protocol:

- Apparatus Setup: Place a small amount of the substance into a small test tube or fusion tube.[9]
- Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.[9][10]



- Heating: Heat the test tube in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).[11]
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11][12]
- Boiling Point Reading: When a continuous stream of bubbles is observed, remove the heat source. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the substance.[11][12]

Solubility Determination

This protocol outlines a method to determine the solubility of 4-sulfamoylbenzoic acid in water.

Protocol:

- Sample Preparation: Weigh a specific amount of 4-sulfamoylbenzoic acid (e.g., 10 mg) into a vial.[13]
- Solvent Addition: Add a known volume of deionized water (e.g., 1 mL) to the vial.[13]
- Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. An overhead shaker can be used for this purpose.[13]
- Phase Separation: After equilibration, centrifuge the sample to separate the undissolved solid from the supernatant.[13]
- Quantification: Carefully extract the supernatant and determine the concentration of the dissolved 4-sulfamoylbenzoic acid using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in mg/L or mol/L.

pKa Determination

The pKa value indicates the acidity of a compound. Potentiometric titration is a common method for its determination.



Protocol:

- Solution Preparation: Prepare a standard solution of 4-sulfamoylbenzoic acid of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol if solubility is low).[14][15]
- Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the halfequivalence point, where half of the acid has been neutralized.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard technique for its determination.

Protocol:

- Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.[16]
- Compound Distribution: Dissolve a known amount of 4-sulfamoylbenzoic acid in the watersaturated n-octanol. Add an equal volume of the n-octanol-saturated water.[16]
- Equilibration: Vigorously shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1 hour).[16]
- Phase Separation: Allow the two phases (n-octanol and water) to separate completely.
 Centrifugation may be required.
- Quantification: Determine the concentration of 4-sulfamoylbenzoic acid in both the n-octanol
 and the aqueous phases using an appropriate analytical technique (e.g., HPLC-UV).[17]

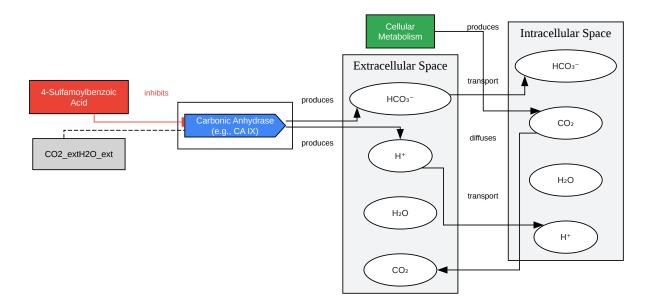


Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the noctanol phase to the concentration in the aqueous phase. The logP is the logarithm (base
10) of this value.[18]

Biological Activity and Signaling Pathway

4-Sulfamoylbenzoic acid is a known inhibitor of carbonic anhydrases (CAs).[3][19] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[20] Inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer.[21][22]

The inhibitory action of 4-sulfamoylbenzoic acid on carbonic anhydrase is a key aspect of its biological function.



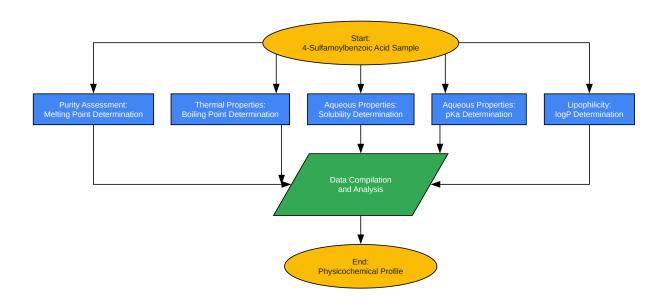
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Caption: Inhibition of membrane-bound carbonic anhydrase by 4-sulfamoylbenzoic acid.



Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of 4-sulfamoylbenzoic acid.



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Caption: Workflow for determining physicochemical properties.

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